Cas no 65871-80-9 (4-sulfanyl-1,2-dihydropyridin-2-one)

4-sulfanyl-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone,4-mercapto-(9CI)
- 4-Mercaptopyridin-2-ol
- 2(1H)-Pyridinone, 4-mercapto-
- 2-Hydroxy-4-mercaptopyridine
- 4-sulfanyl-1,2-dihydropyridin-2-one
-
- MDL: MFCD18833505
- インチ: 1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8)
- InChIKey: WLHGWRDIQABYLV-UHFFFAOYSA-N
- ほほえんだ: SC1C=CNC(C=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 171
- トポロジー分子極性表面積: 30.1
4-sulfanyl-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200394-0.5g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 0.5g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-200394-0.1g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 0.1g |
$426.0 | 2023-09-16 | ||
Enamine | EN300-200394-0.05g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 0.05g |
$285.0 | 2023-09-16 | ||
Enamine | EN300-200394-2.5g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 2.5g |
$2408.0 | 2023-09-16 | ||
Enamine | EN300-200394-5g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 5g |
$3562.0 | 2023-09-16 | ||
Enamine | EN300-200394-10g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 10g |
$5283.0 | 2023-09-16 | ||
Enamine | EN300-200394-5.0g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 5g |
$3562.0 | 2023-05-24 | ||
Enamine | EN300-200394-10.0g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 10g |
$5283.0 | 2023-05-24 | ||
Alichem | A029004054-1g |
2-Hydroxy-4-mercaptopyridine |
65871-80-9 | 95% | 1g |
$3184.50 | 2023-09-01 | |
Enamine | EN300-200394-1g |
4-sulfanyl-1,2-dihydropyridin-2-one |
65871-80-9 | 1g |
$1229.0 | 2023-09-16 |
4-sulfanyl-1,2-dihydropyridin-2-one 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
4-sulfanyl-1,2-dihydropyridin-2-oneに関する追加情報
4-Sulfanyl-1,2-Dihydropyridin-2-One (CAS No. 65871-80-9): An Overview of Its Structure, Properties, and Applications
4-Sulfanyl-1,2-dihydropyridin-2-one (CAS No. 65871-80-9) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-thio-1,2-dihydropyridin-2-one, is characterized by its distinctive chemical structure and potential biological activities. In this comprehensive overview, we will delve into the structural features, physical and chemical properties, and the latest research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of 4-sulfanyl-1,2-dihydropyridin-2-one is C5H6N2OS. The compound features a six-membered ring with a sulfur atom attached to the 4-position and a ketone group at the 2-position. The presence of the sulfur atom imparts unique chemical properties to the molecule, making it an interesting subject for both synthetic and biological studies.
The synthesis of 4-sulfanyl-1,2-dihydropyridin-2-one can be achieved through various methods. One common approach involves the reaction of 1,3-diketones with thiols in the presence of a base. This method allows for the formation of the desired pyridinone ring with high regioselectivity. Recent advancements in synthetic chemistry have also explored greener and more efficient routes to produce this compound, such as using microwave-assisted synthesis or catalytic systems.
Physical and Chemical Properties
4-Sulfanyl-1,2-dihydropyridin-2-one is a white crystalline solid with a melting point ranging from 130°C to 135°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits strong UV absorption due to the presence of the conjugated system within its structure.
The chemical reactivity of 4-sulfanyl-1,2-dihydropyridin-2-one is influenced by its functional groups. The ketone group can undergo nucleophilic addition reactions, while the sulfur atom can participate in various substitution reactions. These properties make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Biological Activities and Applications
The biological activities of 4-sulfanyl-1,2-dihydropyridin-2-one have been extensively studied in recent years. One of its most notable properties is its ability to act as an antioxidant. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress. This property makes it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, 4-sulfanyl-1,2-dihydropyridin-2-one has been found to exhibit anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Furthermore, recent research has explored the potential anticancer properties of 4-sulfanyl-1,2-dihydropyridin-2-one. Preliminary studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. While more extensive research is needed to fully understand its mechanisms of action and efficacy in vivo, these initial findings are encouraging.
Clinical Trials and Future Prospects
The promising biological activities of 4-sulfanyl-1,2-dihydropyridin-2-one have led to increased interest in its clinical development. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models of various diseases. These studies have generally shown favorable results, with no significant adverse effects observed at therapeutic doses.
In light of these positive findings, clinical trials are currently underway to assess the potential therapeutic benefits of this compound in human subjects. Early-phase trials are focusing on evaluating its safety profile and determining optimal dosing regimens. If these trials yield positive outcomes, larger-scale clinical trials may be initiated to further validate its efficacy.
The future prospects for 4-sulfanyl-1,2-dihydropyridin-2-one are promising. Its unique chemical structure and diverse biological activities make it a valuable candidate for drug discovery efforts targeting multiple disease areas. Ongoing research aims to optimize its pharmacological properties through structural modifications and explore new applications in both medical and non-medical fields.
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